Cas no 2137629-20-8 (8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine)

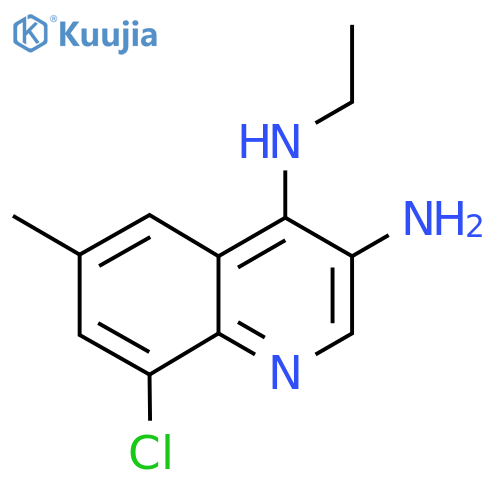

2137629-20-8 structure

商品名:8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine

CAS番号:2137629-20-8

MF:C12H14ClN3

メガワット:235.712661266327

CID:5268340

8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine 化学的及び物理的性質

名前と識別子

-

- 8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine

- 8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine

- 3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-methyl-

-

- インチ: 1S/C12H14ClN3/c1-3-15-12-8-4-7(2)5-9(13)11(8)16-6-10(12)14/h4-6H,3,14H2,1-2H3,(H,15,16)

- InChIKey: HLEBEUNVONFWRO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C)=CC2C1=NC=C(C=2NCC)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 236

- トポロジー分子極性表面積: 50.9

- 疎水性パラメータ計算基準値(XlogP): 2.9

8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-362376-0.5g |

8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |

2137629-20-8 | 95.0% | 0.5g |

$713.0 | 2025-03-18 | |

| Enamine | EN300-362376-1.0g |

8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |

2137629-20-8 | 95.0% | 1.0g |

$743.0 | 2025-03-18 | |

| Enamine | EN300-362376-0.25g |

8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |

2137629-20-8 | 95.0% | 0.25g |

$683.0 | 2025-03-18 | |

| Enamine | EN300-362376-5.0g |

8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |

2137629-20-8 | 95.0% | 5.0g |

$2152.0 | 2025-03-18 | |

| Enamine | EN300-362376-0.05g |

8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |

2137629-20-8 | 95.0% | 0.05g |

$624.0 | 2025-03-18 | |

| Enamine | EN300-362376-2.5g |

8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |

2137629-20-8 | 95.0% | 2.5g |

$1454.0 | 2025-03-18 | |

| Enamine | EN300-362376-0.1g |

8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |

2137629-20-8 | 95.0% | 0.1g |

$653.0 | 2025-03-18 | |

| Enamine | EN300-362376-10.0g |

8-chloro-N4-ethyl-6-methylquinoline-3,4-diamine |

2137629-20-8 | 95.0% | 10.0g |

$3191.0 | 2025-03-18 |

8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

2137629-20-8 (8-chloro-4-N-ethyl-6-methylquinoline-3,4-diamine) 関連製品

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量